

A Technical Guide to 1-(benzyloxy)-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

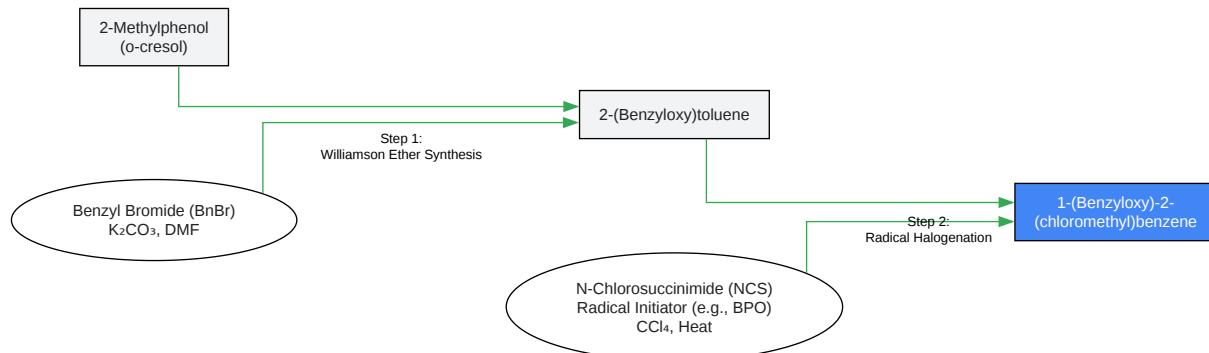
Compound of Interest

Compound Name:	1-(BenzylOxy)-2-(chloromethyl)benzene
Cat. No.:	B1269777

[Get Quote](#)

Introduction

1-(benzyloxy)-2-(chloromethyl)benzene is an aromatic organic compound that serves as a crucial intermediate in various synthetic applications. Structurally, it features a benzene ring substituted with a benzyloxy group and a chloromethyl group in an ortho arrangement. This unique combination of functional groups—a reactive chloromethyl moiety and a stable benzyl ether—makes it a versatile building block in chemical research, particularly in the synthesis of fine chemicals and as a precursor for pharmaceutical agents.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols for researchers, scientists, and professionals in drug development.


Chemical and Physical Properties

1-(benzyloxy)-2-(chloromethyl)benzene is a white to off-white crystalline powder with a distinct aromatic odor.^[1] It is stable under normal ambient conditions, though it exhibits reactivity towards strong oxidizing agents.^[1] Its solubility profile, being slightly soluble in water but readily soluble in common organic solvents like ethanol and acetone, is characteristic of many benzyl-ether compounds.^[1]

Property	Value	Citation(s)
IUPAC Name	1-(benzyloxy)-2-(chloromethyl)benzene	[2]
CAS Number	4406-36-4	[1]
Molecular Formula	C ₁₄ H ₁₃ ClO	[1] [2] [3]
Molecular Weight	232.71 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	48-50 °C	[1]
Density	1.18 g/cm ³	[1]
Solubility	Slightly soluble in water; Soluble in ethanol and acetone	[1]
Purity	≥98% (Industrial Grade)	[1]
Shelf Life	2 years (under recommended storage conditions)	[1]

Synthesis and Experimental Protocols

The synthesis of **1-(benzyloxy)-2-(chloromethyl)benzene** typically involves a two-step process starting from a readily available precursor such as 2-methylphenol (o-cresol). The general workflow involves the protection of the phenolic hydroxyl group via benzylation, followed by the chlorination of the adjacent methyl group.

[Click to download full resolution via product page](#)

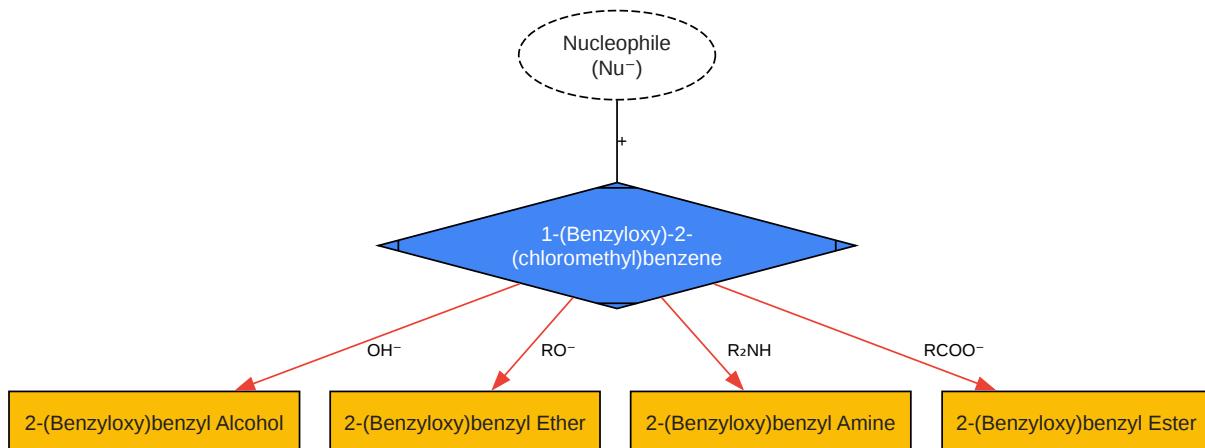
Caption: Proposed synthetic workflow for **1-(benzyloxy)-2-(chloromethyl)benzene**.

Experimental Protocol: Synthesis via Benzylation and Chlorination

This protocol is a representative procedure adapted from standard organic chemistry methods for etherification and radical halogenation.

Step 1: Synthesis of 2-(BenzylOxy)toluene

- To a solution of 2-methylphenol (1.0 eq.) in dimethylformamide (DMF), add anhydrous potassium carbonate (K_2CO_3 , 1.5 eq.).
- Stir the mixture at room temperature for 20 minutes.
- Add benzyl bromide (1.1 eq.) dropwise to the suspension.
- Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).


- After completion, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 2-(benzyloxy)toluene.

Step 2: Synthesis of **1-(BenzylOxy)-2-(chloromethyl)benzene**

- Dissolve the 2-(benzyloxy)toluene (1.0 eq.) from Step 1 in carbon tetrachloride (CCl_4).
- Add N-Chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO).
- Reflux the mixture under inert atmosphere, with irradiation from a UV lamp or gentle heating, until TLC indicates the consumption of the starting material.
- Cool the reaction mixture and filter to remove the succinimide byproduct.
- Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and evaporate the solvent in *vacuo*.
- The resulting crude product can be purified by recrystallization or column chromatography to afford pure **1-(benzyloxy)-2-(chloromethyl)benzene**.

Chemical Reactivity and Applications

The primary site of reactivity in **1-(benzyloxy)-2-(chloromethyl)benzene** is the chloromethyl group. The carbon-chlorine bond is polarized, making the benzylic carbon electrophilic and highly susceptible to nucleophilic substitution reactions ($\text{S}_{\text{n}}2$ type).^[4] This reactivity allows for the facile introduction of a wide range of functional groups, making it an invaluable precursor in multi-step syntheses.

[Click to download full resolution via product page](#)

Caption: Reactivity of the chloromethyl group in nucleophilic substitutions.

Application in Drug Development

As a versatile synthetic intermediate, this compound is used in the construction of more complex molecular architectures.[1][4] While specific biological activities for **1-(benzyloxy)-2-(chloromethyl)benzene** itself are not widely reported, structurally related benzyloxy and chloromethyl compounds are investigated for various pharmacological properties. For instance, derivatives have been explored for anticancer and anti-HIV potential, suggesting that the core scaffold can be elaborated to design novel therapeutic agents.[5]

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a general method for reacting **1-(benzyloxy)-2-(chloromethyl)benzene** with a generic nucleophile.

- Dissolve **1-(benzyloxy)-2-(chloromethyl)benzene** (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

- Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or a primary/secondary amine; 1.2 eq.). If the nucleophile is neutral (like an amine), a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) may be required.
- Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC.
- Upon completion, perform an aqueous workup by diluting the reaction mixture with water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
- Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.

Safety and Handling

1-(benzyloxy)-2-(chloromethyl)benzene is classified as a toxic compound and should be handled with appropriate safety precautions.[\[1\]](#) Similar chloro-substituted aromatic compounds are known irritants and lachrymators.

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[6\]](#)[\[7\]](#)
- Inhalation/Contact: Avoid breathing dust, vapors, or mist.[\[6\]](#) In case of inhalation, move to fresh air.[\[7\]](#) In case of skin or eye contact, flush immediately and thoroughly with water.[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[1\]](#) Keep away from heat, open flames, and incompatible materials such as strong oxidizing agents, bases, and metals.[\[6\]](#)
- Fire Hazards: The compound is combustible and may release toxic and irritating gases, such as carbon monoxide, carbon dioxide, and hydrogen chloride gas, upon thermal decomposition.[\[6\]](#)[\[8\]](#)

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the sewer system.[6][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(BenzylOxy)-2-(Chloromethyl)Benzene Industrial Grade Chemical - Best Price [jigspharma.com]
- 2. 1-(BenzylOxy)-2-(chloromethyl) benzene 95.00% | CAS: 23915-08-4 | AChemBlock [achemblock.com]
- 3. 1-(benzylOxy)-2-(chloromethyl)benzene CAS#: [m.chemicalbook.com]
- 4. 1-Benzyl-2-(chloromethyl)benzene|CAS 7510-28-3 [benchchem.com]
- 5. 1-(BenzylOxy)-3-(chloromethyl)benzene | 24033-03-2 | Benchchem [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [A Technical Guide to 1-(benzylOxy)-2-(chloromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269777#1-benzylOxy-2-chloromethyl-benzene-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com